1-Adamantyl methacrylate

Catalog No.
S801894
CAS No.
16887-36-8
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl methacrylate

CAS Number

16887-36-8

Product Name

1-Adamantyl methacrylate

IUPAC Name

1-adamantyl 2-methylprop-2-enoate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3

InChI Key

MZVABYGYVXBZDP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2
  • High thermal and radiation resistance: The adamantyl group in AdMA contributes to its exceptional stability against high temperatures and radiation exposure []. This makes it a promising material for applications in harsh environments.
  • Controlled polymerization: Researchers have successfully employed various polymerization techniques, such as atom transfer radical polymerization (ATRP), to control the molecular weight and tacticity (arrangement of monomer units) of poly(1-adamantyl methacrylate) (PAdMA) []. This precise control allows for tailoring the polymer's properties for specific applications.

Potential Applications in Electronics and Displays

Due to its unique properties, AdMA shows potential in various research areas related to electronics and displays:

  • Organic light-emitting diodes (OLEDs): AdMA has been explored as a material for hole transport layers in OLEDs, which are crucial components for efficient light emission []. Its ability to withstand high temperatures during device fabrication is advantageous.
  • Microelectronic circuits: Research suggests that AdMA-based polymers can be used as dielectric materials in microelectronic circuits due to their good insulating properties and thermal stability [].
  • Solar cells: AdMA is being investigated for applications in solar cells, potentially improving their efficiency and durability [].

Ongoing Research and Future Prospects

Research on AdMA is ongoing, with scientists exploring its potential in various fields:

  • Biomedical applications: Initial studies suggest that AdMA-based polymers may be suitable for drug delivery systems and biocompatible materials [].
  • Nanotechnology: Researchers are investigating the use of AdMA in the synthesis of nanoparticles with specific properties for diverse applications [].

1-Adamantyl methacrylate is an organic compound characterized by its methacrylate functional group attached to an adamantyl moiety. Its molecular formula is C₁₄H₂₀O₂, and it has a molecular weight of approximately 220.31 g/mol. This compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 113 °C at reduced pressure and a flash point of 117 °C . The unique structure of 1-adamantyl methacrylate, which incorporates the rigid and bulky adamantane framework, contributes to its distinctive physical and chemical properties, making it a valuable monomer in polymer chemistry.

Typical of methacrylates, including:

  • Polymerization: It can be polymerized using methods such as atom transfer radical polymerization (ATRP), resulting in well-defined poly(1-adamantyl methacrylate) . The reaction typically involves the use of initiators like methyl α-bromoisobutyrate and copper catalysts.
  • Crosslinking: When exposed to heat or radiation, this compound can crosslink to form thermally stable polymers with high resistance to radiation .
  • Reactions with Hydroxyl Groups: The hydroxyl group present in the compound allows for reactions with aliphatic or alicyclic compounds through palladium-catalyzed processes .

The synthesis of 1-adamantyl methacrylate generally involves the reaction between 1-adamantanol and methacrylic acid or its derivatives. Key synthesis routes include:

  • Direct Esterification: Mixing 1-adamantanol with methacrylic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions .
  • Using Methacrylic Anhydride: This method involves reacting 1-adamantanol with methacrylic anhydride to improve yield and purity .
  • Solvent-Based Reactions: Toluene is commonly used as a solvent in these reactions to facilitate the removal of water formed during esterification .

The typical yield from these reactions can be around 84% after purification steps.

1-Adamantyl methacrylate has diverse applications across various fields:

  • Polymer Production: It serves as a monomer for producing polymers with enhanced thermal and radiation resistance, suitable for coatings, adhesives, and microelectronics .
  • Organic Light Emitting Diodes (OLEDs): The compound is utilized in the fabrication of OLEDs due to its favorable electronic properties .
  • Patterning Materials: It can be employed in electron beam lithography and ultraviolet light exposure techniques for microfabrication processes .

Interaction studies involving 1-adamantyl methacrylate primarily focus on its polymerization behavior and compatibility with other monomers. For instance, block copolymerization with methyl methacrylate has been successfully achieved using ATRP methods, demonstrating the versatility of this compound in creating tailored polymer architectures . Additionally, studies on its interactions with other materials highlight its potential in enhancing material properties through copolymerization.

Several compounds share structural similarities with 1-adamantyl methacrylate. Here are notable examples:

Compound NameStructure TypeUnique Features
Methacrylic AcidSimple MethacrylateWidely used as a base monomer; lacks bulky groups
Methyl MethacrylateSimple MethacrylateCommonly used in commercial polymers; lower thermal stability
Adamantyl AcrylateAcrylateSimilar adamantane structure but different reactivity
Poly(Adamantyl Methacrylate)PolymerExhibits enhanced thermal stability compared to PMMA

The uniqueness of 1-adamantyl methacrylate lies in its combination of the adamantane structure with the reactive methacrylate group, providing distinctive properties that enhance polymer performance in specific applications such as electronics and coatings.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Adamantyl methacrylate

Dates

Modify: 2023-08-15

Explore Compound Types